molecular formula C11H17NO2 B13575721 (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol

(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol

Cat. No.: B13575721
M. Wt: 195.26 g/mol
InChI Key: LNSKPJUQNGJFHK-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group, a methoxy group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as methanol and a catalyst to facilitate the reduction process. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while substitution could result in various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of enzymes that interact with aromatic compounds.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, particularly those involving neurotransmitters.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and hydroxymethyl groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but lacks the dimethylamino group.

    4-Dimethylaminobenzyl alcohol: Similar structure but lacks the methoxy group.

    3-(Dimethylamino)phenol: Similar structure but lacks the hydroxymethyl group.

Uniqueness

(3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol is unique due to the presence of all three functional groups (dimethylamino, methoxy, and hydroxymethyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.

Biological Activity

The compound (3-((Dimethylamino)methyl)-4-methoxyphenyl)methanol , also known as a dimethylamino derivative of methoxyphenylmethanol, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure and Properties

The structure of this compound includes a methanol functional group attached to a substituted phenyl ring with a dimethylamino group. This configuration may enhance its solubility and biological interactions, making it a candidate for various therapeutic applications.

1. Antioxidant Activity

The presence of methoxy and hydroxyl groups in this compound is associated with antioxidant properties. These groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that similar compounds exhibit significant radical scavenging activities, often surpassing well-known antioxidants like ascorbic acid .

3. Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for structurally related compounds range from 4.69 to 22.9 µM for different bacterial strains, indicating moderate to good antimicrobial activity .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

4. Anticancer Activity

The anticancer potential of this compound has been explored through various assays against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Compounds with similar structures have shown cytotoxic effects, with IC50 values indicating significant activity against these lines . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • Antioxidant Screening : A study utilized the DPPH radical scavenging method to evaluate the antioxidant capacity of derivatives, revealing that some exhibited antioxidant activities approximately 1.35 times greater than ascorbic acid .
  • Antibacterial Assessment : Another investigation assessed the antibacterial efficacy against clinically relevant strains, identifying potential applications in treating infections caused by resistant bacteria .
  • Anticancer Evaluation : A comprehensive study tested various derivatives against U-87 and MDA-MB-231 cell lines, demonstrating enhanced cytotoxicity compared to standard chemotherapeutics .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]-4-methoxyphenyl]methanol

InChI

InChI=1S/C11H17NO2/c1-12(2)7-10-6-9(8-13)4-5-11(10)14-3/h4-6,13H,7-8H2,1-3H3

InChI Key

LNSKPJUQNGJFHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CO)OC

Origin of Product

United States

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